N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride”, compounds with similar structures have been synthesized for various purposes. For instance, the synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate has been described in the context of capsinoid determination .Scientific Research Applications
1. Protecting Group in Chemical Synthesis
The 3,4-dimethoxybenzyl group, a part of the structure of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, has been utilized as an N-protecting group in the synthesis of certain chemical compounds. For instance, it has been used to protect 1,2-thiazetidine 1,1-dioxide derivatives, showcasing its efficiency in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
2. Dopamine Antagonist Properties
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride exhibits properties as a peripheral dopamine blocking agent. This characteristic is notable in pharmacological research, especially in understanding dopamine's role in various physiological processes (Jarboe, Lipson, Bannon, & Dunnigan, 1978).
3. Intermediate in Organic Synthesis
It serves as an important intermediate in organic synthesis, widely used in various fields such as medicine and chemicals. The process of synthesizing N,N-Dimethyl-4-nitrobenzylamine, which involves similar components, highlights the significance of such intermediates in the chemical industry (Wang Ling-ya, 2015).
4. Role in Protecting Hydroxyl Groups
The 3,4-dimethoxybenzyl group is also utilized as a protecting group for hydroxyl groups in the synthesis of oligoribonucleotides. This application is crucial in the field of nucleic acid chemistry, where protecting groups play a vital role in the synthesis and modification of nucleic acids (Takaku, Ito, & Imai, 1986).
5. Synthesis of Analogs and Derivatives
The synthesis of various analogs and derivatives of N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, for instance, its use in synthesizing L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid, demonstrates its versatility and importance in medicinal chemistry (Su Wei-ke, 2008).
6. Deprotection Selectivity Studies
Investigations into the deprotection of benzyl and dimethoxybenzyl protecting groups, including those related to N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride, are essential for understanding selective deprotection in synthetic chemistry. This aspect is crucial for designing efficient synthetic routes in pharmaceutical and chemical research (Horita et al., 1986).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)12(7-10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWODOUZBAWFIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxybenzyl)-2-propanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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